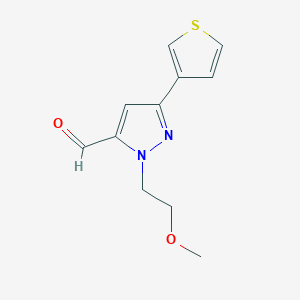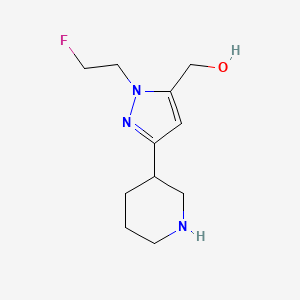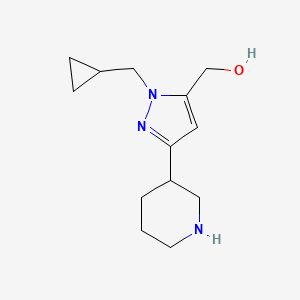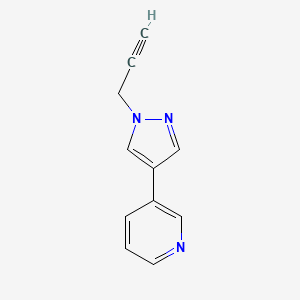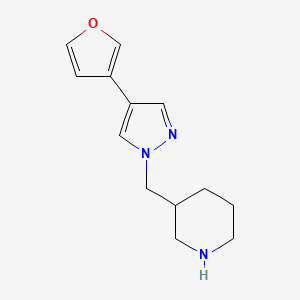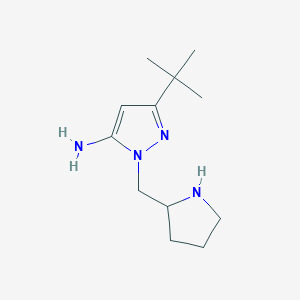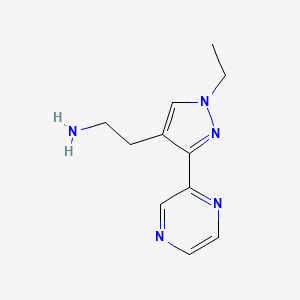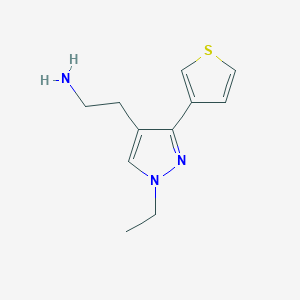
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde
Vue d'ensemble
Description
1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde (FETPC) is a heterocyclic compound found in nature and is widely used in biological and medicinal research. It has been studied for its potential to interact with various proteins and enzymes, as well as its ability to serve as a building block in the synthesis of various drugs.
Applications De Recherche Scientifique
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde has been studied for its potential to interact with various proteins and enzymes. It has been found to bind to the active sites of enzymes, such as acetylcholinesterase, and inhibit their activity. This inhibition can be used to study the effects of certain drugs on the enzyme and to study the structure of the enzyme. 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde has also been used in the synthesis of certain drugs, such as the anti-inflammatory drug celecoxib.
Mécanisme D'action
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde has been found to bind to the active site of enzymes and inhibit their activity. This inhibition occurs through a process known as competitive inhibition, where 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde binds to the enzyme and prevents the substrate from binding. This prevents the enzyme from catalyzing the reaction, thus inhibiting its activity.
Biochemical and Physiological Effects
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde has been found to interact with various proteins and enzymes, leading to various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, and has also been found to bind to certain proteins, such as the protein kinase C. These interactions can lead to changes in cellular signaling pathways, which can lead to various physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is stable under a variety of conditions, and can be used to study the structure and function of various proteins and enzymes. However, it is important to note that 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde can be toxic when used in large amounts, so caution should be taken when handling it.
Orientations Futures
Future research on 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde could focus on developing new methods for synthesizing the compound, as well as exploring its potential applications in drug development and other areas of medicinal research. Additionally, further research could be conducted on the biochemical and physiological effects of 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde, as well as its potential to interact with other proteins and enzymes. Finally, further research could be conducted on the safety and toxicity of 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde, in order to ensure its safe use in laboratory experiments.
Propriétés
IUPAC Name |
2-(2-fluoroethyl)-5-thiophen-3-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS/c11-2-3-13-9(6-14)5-10(12-13)8-1-4-15-7-8/h1,4-7H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGBTYNNULMJAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



